Sulfatides
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Overview
Description
They are primarily found in the myelin sheath of the nervous system, produced by oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system . Sulfatides play crucial roles in various biological processes, including protein trafficking, cell aggregation and adhesion, neural plasticity, memory, and glial-axon interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfatides are synthesized starting in the endoplasmic reticulum and ending in the Golgi apparatus. The synthesis begins with a reaction between UDP-galactose and ceramide, catalyzed by galactosyltransferase, resulting in the formation of galactocerebroside. This intermediate is then sulfated by cerebroside sulfotransferase to produce sulfatide .
Industrial Production Methods
Industrial production of this compound involves the extraction from biological materials, followed by enrichment and purification. Techniques such as matrix-assisted laser desorption and ionization time-of-flight mass spectrometry (MALDI-TOF MS) are used to analyze and quantify this compound . The partition method for enrichment without chromatographic procedures and the preparation of lysothis compound are commonly employed .
Chemical Reactions Analysis
Types of Reactions
Sulfatides undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of desulfated glycolipids.
Substitution: this compound can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Desulfated glycolipids.
Substitution: Alkylated or acylated glycolipids.
Scientific Research Applications
Sulfatides have a wide range of scientific research applications:
Chemistry: Used as model compounds to study the behavior of glycolipids in various chemical reactions.
Biology: Play a role in cell signaling, protein trafficking, and cell adhesion.
Medicine: Implicated in various diseases, including neuropathologies like metachromatic leukodystrophy, Alzheimer’s disease, and Parkinson’s disease.
Industry: Utilized in the development of biomarkers for cardiovascular and cancer diseases.
Mechanism of Action
Sulfatides exert their effects through interactions with various proteins and cellular components. They are involved in protein trafficking, cell adhesion, and modulation of ion channels. This compound bind to specific proteins through hydrophobic and hydrophilic interactions, influencing cellular processes such as neural plasticity and immune responses . Changes in sulfatide levels can impact cardiovascular and cancer disease development .
Comparison with Similar Compounds
Sulfatides are unique among glycolipids due to the presence of a sulfate group. Similar compounds include:
Galactocerebrosides: Lack the sulfate group and are primarily involved in myelin formation.
Sulfated lactosylceramides: Contain a sulfate group but differ in their sugar moieties.
Sulfated gangliotriaosylceramides: Similar to this compound but have different glycosylation patterns.
This compound are distinct in their multifunctional roles in various biological processes and their association with multiple diseases, making them unique among glycolipids .
Biological Activity
Sulfatides, a class of sulfated glycolipids, play significant roles in various biological processes, particularly in the central nervous system (CNS) and immune responses. This article explores the biological activity of this compound, focusing on their immunological roles, effects on cellular signaling, and implications in neurological diseases.
Overview of this compound
This compound are primarily composed of galactocerebrosides with sulfate groups attached to the sugar moiety. They are abundant in myelin sheaths and are crucial for maintaining myelin integrity and function. Their structural diversity arises from variations in fatty acyl chains, which influence their biological activity.
Immunological Roles
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Inflammatory Response Activation :
- This compound have been shown to activate inflammatory responses in brain-resident immune cells. They trigger morphological changes in microglia, leading to an activated state characterized by increased production of inflammatory mediators such as nitric oxide (NO) and various cytokines .
- In a study, sulfatide treatment resulted in significant phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK within 30 minutes, indicating rapid cellular signaling activation .
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Interaction with TLR4–MD-2 Complex :
- This compound act as endogenous ligands for the TLR4–MD-2 complex, initiating immune responses. They can stimulate tumor necrosis factor alpha (TNFα) production in mouse macrophages while exhibiting antagonistic properties against lipopolysaccharide (LPS)-induced activation in human cells .
- The structural characteristics of this compound, particularly the sulfate group and fatty acid chain length, are critical for their receptor interactions and subsequent signaling outcomes.
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Role in Autoimmunity :
- Research indicates that sulfatide levels are altered in autoimmune conditions such as multiple sclerosis (MS). Elevated sulfatide concentrations have been associated with progressive forms of MS, suggesting a potential role in disease pathogenesis .
- Additionally, this compound have been shown to suppress T cell proliferation independently of CD1 molecules, indicating their potential as immunomodulatory agents .
Neurological Implications
This compound are implicated in various neurological conditions due to their presence in myelin and involvement in inflammatory processes:
- Multiple Sclerosis : Studies have reported reduced sulfatide levels in the cerebrospinal fluid (CSF) of patients with Alzheimer's disease (AD) and MS. The reduction correlates with disease severity and may contribute to demyelination .
- Neuroinflammation : The activation of microglia by this compound can lead to neuroinflammatory responses that exacerbate neuronal damage. This is particularly relevant in conditions characterized by demyelination .
Table 1: Summary of Key Research Findings on this compound
Case Study: Multiple Sclerosis
In a cohort study examining MS patients, researchers found that sulfatide concentrations were significantly lower in both gray and white matter compared to healthy controls. This reduction was particularly pronounced in patients with progressive forms of MS, suggesting that sulfatide levels could serve as biomarkers for disease progression .
Properties
CAS No. |
85496-63-5 |
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Molecular Formula |
C42H80NNaO11S |
Molecular Weight |
830 (stearoyl) Na+ Salt |
Appearance |
Unit:50 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
Ceramide-galactoside-3-sulfate; Cerebroside sulfate |
Origin of Product |
United States |
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